molecular formula C10H14N4O4 B1170604 Trimethylnonanol CAS No. 1331-51-7

Trimethylnonanol

Cat. No.: B1170604
CAS No.: 1331-51-7
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Description

Trimethylnonanol (CAS 123-17-1), systematically named 2,6,8-trimethyl-4-nonanol, is a branched tertiary alcohol with the molecular formula C₁₂H₂₆O and a molecular weight of 186.33 g/mol . Its structure features a hydroxyl group at the fourth carbon of a nonane backbone, with methyl groups at positions 2, 6, and 8, conferring significant steric hindrance and hydrophobicity. This compound is utilized in diverse industrial applications, including:

  • Surfactants: Ethoxylated derivatives (e.g., TERGITOL® TMN-6) are nonionic surfactants in detergents and emulsifiers .
  • Polyurethane Synthesis: Acts as a chain terminator to regulate polymer molecular weight .
  • Antimicrobial Formulations: Incorporated into nonfood antimicrobial products .

Properties

CAS No.

1331-51-7

Molecular Formula

C10H14N4O4

Synonyms

Trimethylnonanol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Chlorinated Derivatives: 2,4,8-Trimethyl-2,4,8-trichloro-6-nonanol

  • Molecular Formula : C₁₂H₂₃Cl₃O (estimated).
  • Molecular Weight : ~273.7 g/mol (calculated).
  • Structural Features : Chlorine atoms replace hydrogen at positions 2, 4, and 8, enhancing electrophilicity and reactivity.
  • Applications: Effective chain terminator in polyurethane production due to increased steric and electronic effects compared to Trimethylnonanol .
  • Research Findings : Preferred in polyurethane systems requiring precise molecular weight control, though higher toxicity limits its use in consumer products .

Ethoxylated Derivatives: Ethoxylated this compound (TERGITOL® TMN-6)

  • General Formula : C₁₂H₂₆O-(CH₂CH₂O)₆.
  • Structural Features : Ethylene oxide groups added to the hydroxyl group, increasing hydrophilicity.
  • Applications: Nonionic surfactant in cement spacers, agricultural adjuvants, and industrial cleaners .
  • Research Findings : Demonstrated superior surface tension reduction (≤30 mN/m) compared to linear alcohol ethoxylates .

Sulphate Ester: this compound Sulphate

  • Molecular Formula : C₁₂H₂₅O₄S.
  • Molecular Weight : 265.15 g/mol .
  • Structural Features : Sulphate group enhances water solubility and bioactivity.
  • Applications : Identified as an oxylipid with antimicrobial properties in plant metabolomics studies .
  • Research Findings: Exhibits moderate antimicrobial activity against Staphylococcus aureus (MIC ~50 µg/mL) but lower efficacy than phenolic derivatives .

Structural Isomers: syn,syn-2,4,6-Trimethylnonanol

  • Molecular Formula: C₁₂H₂₆O (same as this compound).
  • Structural Features : Methyl groups at positions 2, 4, and 6, altering branching symmetry.
  • Applications : Intermediate in pheromone synthesis for parasitic wasps (Trichogramma turke) .
  • Research Findings : Enantiomers separated via advanced chromatographic methods, highlighting stereochemical significance in biological signaling .

Data Table: Comparative Analysis of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound C₁₂H₂₆O 186.33 123-17-1 Surfactants, polyurethanes, antimicrobials
2,4,8-Trimethyl-2,4,8-trichloro-6-nonanol C₁₂H₂₃Cl₃O ~273.7 - Polyurethane chain termination
This compound Sulphate C₁₂H₂₅O₄S 265.15 - Antimicrobial agents
Ethoxylated this compound C₁₂H₂₆O-(CH₂CH₂O)₆ ~458.6 - Industrial surfactants
syn,syn-2,4,6-Trimethylnonanol C₁₂H₂₆O 186.33 - Pheromone synthesis

Key Research Findings and Industrial Relevance

  • This compound’s branched structure enhances thermal stability in polyurethanes, with degradation temperatures exceeding 250°C .
  • Ethoxylated derivatives show low foam formation and high compatibility with hydrocarbons, making them ideal for oilfield cement spacers .
  • This compound Sulphate’s bioactivity is pH-dependent, with optimal antimicrobial performance at neutral pH .

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